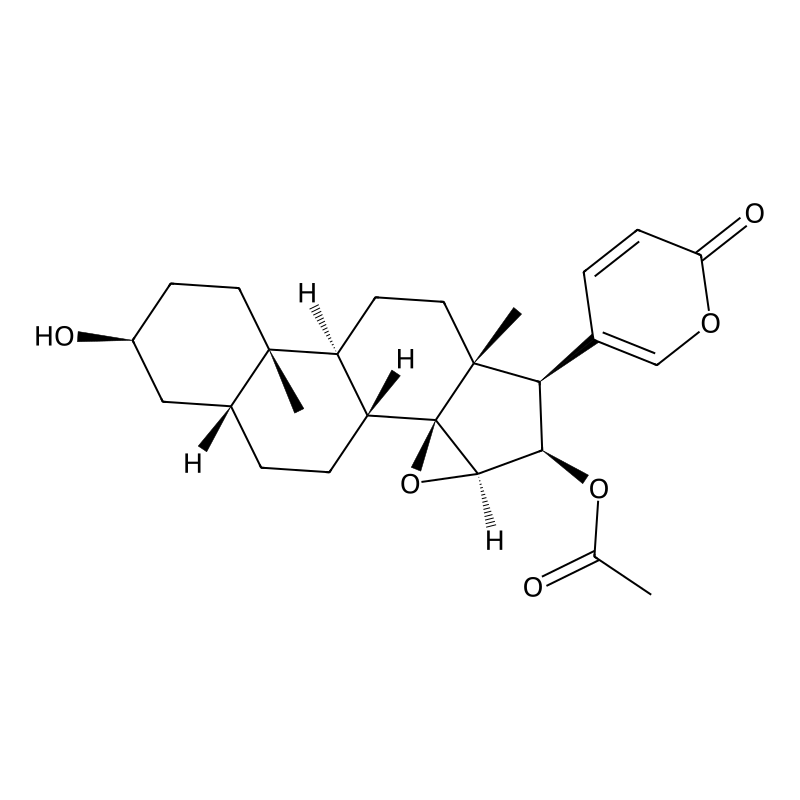

Cinobufagin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cinobufagin is a natural product isolated from the traditional Chinese medicine Venenum Bufonis, also known as Chansu []. Chansu is the dried secretion of the postauricular gland or skin gland of toads like Bufo gargarizans Cantor or Bufo melanostictus Schneider []. Scientific research has shown promising applications for Cinobufagin, particularly in the field of oncology. Here's a breakdown of its potential:

Anti-tumor effects

One of the most studied aspects of Cinobufagin is its ability to suppress tumor growth. Research suggests Cinobufagin can induce cancer cell death (apoptosis) and cell cycle arrest []. This means Cinobufagin can halt the uncontrolled division of cancer cells, hindering tumor progression []. Studies have shown this effect in various cancer cell lines, including nasopharyngeal carcinoma, melanoma, cervical cancer, liver cancer, and colon cancer [].

- Cell cycle arrest: Cinobufagin appears to target proteins involved in regulating the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins []. By affecting these proteins, Cinobufagin can block cancer cells from progressing through different stages of the cell cycle, ultimately leading to cell death [].

- Induction of apoptosis: Cinobufagin may trigger apoptosis, a programmed cell death pathway, in cancer cells []. This eliminates unwanted cells and helps control tumor growth [].

Cinobufagin is a cardiotoxic bufanolide steroid derived from the secretions of the Asiatic toad Bufo gargarizans. It is classified as a bufadienolide and shares pharmacological properties with digitalis, making it a subject of interest in traditional Chinese medicine for treating various ailments, particularly cancer . Cinobufagin is known for its ability to interact with potassium/sodium ATPases, leading to significant cellular signaling effects .

Cinobufagin's mechanism of action is a subject of ongoing investigation. Studies suggest it disrupts cancer cell growth through multiple pathways. It may induce apoptosis (programmed cell death) and cell cycle arrest, hindering cancer cell proliferation [, , ]. Additionally, it might inhibit tumor angiogenesis (blood vessel formation) and reverse multidrug resistance, a significant challenge in cancer treatment []. These effects seem to be mediated through interactions with various cellular signaling molecules [, ].

Cinobufagin undergoes various chemical transformations which can alter its biological activity. Notably, it can be metabolized by fungi into several distinct metabolites that exhibit cytotoxic effects against cancer cells. The major transformation reactions include:

Additionally, cinobufagin analogs have been shown to engage in unexpected reactions under specific conditions, leading to the formation of diene compounds .

Cinobufagin exhibits a range of biological activities:

- Anticancer Effects: It has demonstrated significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, particularly those expressing the epidermal growth factor receptor (EGFR) . In vivo studies have shown that cinobufagin can suppress tumor growth and increase survival rates in models of glioblastoma .

- Immunomodulatory Properties: The compound stimulates immune cell proliferation and modulates cytokine levels, enhancing the immune response against tumors .

- Analgesic Effects: Cinobufagin has been reported to increase pain thresholds in animal models by promoting the synthesis of beta-endorphins and upregulating mu-opioid receptors .

Cinobufagin's applications are primarily centered around its use in cancer therapy and traditional medicine. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for developing new anticancer drugs. Moreover, its immunomodulatory effects suggest potential use in enhancing cancer immunotherapy .

Research indicates that cinobufagin interacts selectively with various cellular targets:

- It binds to potassium/sodium ATPases, initiating signaling cascades that lead to apoptosis .

- In cancer cells, it blocks EGFR phosphorylation and downstream signaling pathways, enhancing its anticancer efficacy .

- Studies have also highlighted its influence on immune cell behavior, promoting the production of pro-inflammatory cytokines while reducing anti-inflammatory ones .

Cinobufagin is part of a broader class of compounds known as bufadienolides. Other notable compounds include:

- Bufalin: Shares similar structural features but has different pharmacological profiles.

- Resibufogenin: Exhibits comparable anticancer properties but differs in metabolic pathways and efficacy.

- Arenobufagin: Another analog that shows unique selectivity against certain cancer types.

Comparison TableCompound Structure Similarity Anticancer Activity Unique Features Cinobufagin High Significant Potent EGFR inhibitor Bufalin High Moderate Less cardiotoxic Resibufogenin Moderate Significant Different metabolic pathway Arenobufagin Moderate Variable Selective against specific cancers

| Compound | Structure Similarity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Cinobufagin | High | Significant | Potent EGFR inhibitor |

| Bufalin | High | Moderate | Less cardiotoxic |

| Resibufogenin | Moderate | Significant | Different metabolic pathway |

| Arenobufagin | Moderate | Variable | Selective against specific cancers |

Cinobufagin stands out due to its potent effects on EGFR-expressing tumors and its dual role as both an anticancer agent and an immunomodulator. Its unique interactions with cellular pathways position it as a promising candidate for further research and therapeutic development.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2. Kau MM, Wang JR, Tsai SC, Yu CH, Wang PS. Inhibitory effect of bufalin and cinobufagin on steroidogenesis via the activation of ERK in human adrenocortical cells. Br J Pharmacol. 2012 Mar;165(6):1868-1876. doi: 10.1111/j.1476-5381.2011.01671.x. PMID: 21913902; PMCID: PMC3372836.

3. Wang XL, Zhao GH, Zhang J, Shi QY, Guo WX, Tian XL, Qiu JZ, Yin LZ, Deng XM, Song Y. Immunomodulatory effects of cinobufagin isolated from Chan Su on activation and cytokines secretion of immunocyte in vitro. J Asian Nat Prod Res. 2011 May;13(5):383-92. doi: 10.1080/10286020.2011.565746. PMID: 21534035.

4. Chen T, Hu W, He H, Gong Z, Wang J, Yu X, Ai T, Zhan L. A Study on the Mechanism of Cinobufagin in the Treatment of Paw Cancer Pain by Modulating Local β -Endorphin Expression In Vivo. Evid Based Complement Alternat Med. 2013;2013:851256. doi: 10.1155/2013/851256. Epub 2013 Sep 25. PMID: 24187573; PMCID: PMC3800629.

5. Qiao L, Zhou YZ, Qi XL, Lin LH, Chen H, Pang LY, Pei YH. Biotransformation of cinobufagin by Cunninghamella elegans. J Antibiot (Tokyo). 2007 Apr;60(4):261-4. doi: 10.1038/ja.2007.32. PMID: 17456977.